3-Bromo-2-chlorothiophene
Overview
Description
3-Bromo-2-chlorothiophene is a halogenated thiophene derivative with the molecular formula C4H2BrClS. It is a clear liquid at room temperature and is known for its versatility as a building block in organic synthesis. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials due to its ability to introduce bromine and chlorine moieties into different molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorothiophene can be synthesized from 2,4-dibromothiophene through a reaction involving lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6)
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is commercially available, indicating that it is produced on a scale sufficient to meet industrial demand .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are used to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for halogenation reactions.
Cross-Coupling Reactions: Palladium or nickel catalysts are typically employed in these reactions, often in the presence of bases like cesium carbonate (Cs2CO3) and solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted thiophenes, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-Bromo-2-chlorothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-2-chlorothiophene exerts its effects is primarily through its ability to participate in various chemical reactions, introducing bromine and chlorine moieties into different molecules. These halogen atoms can significantly alter the chemical and physical properties of the resulting compounds, making them useful in a variety of applications .
Comparison with Similar Compounds
- 2-Bromo-3-chlorothiophene
- 2,4-Dibromothiophene
- 2-Iodothiophene
Comparison: 3-Bromo-2-chlorothiophene is unique due to its specific substitution pattern, which allows for selective reactions at the bromine and chlorine positions. This makes it a versatile intermediate in organic synthesis, offering more options for functionalization compared to similar compounds .
Properties
IUPAC Name |
3-bromo-2-chlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHOQKKCPJELBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369160 | |
Record name | 3-Bromo-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-73-3 | |
Record name | 3-Bromo-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-bromo-2-chlorothiophene be selectively dehalogenated electrochemically?
A1: Yes, electrochemical reduction of this compound at a carbon cathode in dimethylformamide leads to selective cleavage of the carbon-bromine bond. This reaction yields 2-chlorothiophene as the sole product. [] Interestingly, this selectivity differs from the electrochemical reduction of other dihalothiophenes, which often result in a mixture of products. []
Q2: How does the presence of this compound influence the product distribution during the electrochemical reduction of dibromothiophenes?
A2: The electrochemical reduction of several dibromothiophenes, such as 2,3-dibromothiophene, 2,4-dibromothiophene, and 2,5-dibromothiophene, in the presence of this compound, leads to the formation of complex product mixtures. These mixtures include 3-bromothiophene, 3,4-dibromothiophene, and even 2-chlorothiophene itself. [] This suggests that this compound participates in an "electrolytically induced halogen dance", where halogen atoms migrate between different thiophene molecules during the reduction process. []
Q3: Can this compound be used as a starting material for the synthesis of more complex thiophene derivatives?
A3: While this compound itself may not be the ideal starting material, its isomer, 2-bromo-3-chlorothiophene, provides a valuable synthetic route. Reacting 2-bromo-3-chlorothiophene with magnesium in the presence of 1,2-dibromoethane selectively forms a Grignard reagent at the 3-position. [, ] This Grignard reagent can then be reacted with various electrophiles to introduce a diverse range of substituents at the 3-position, offering a versatile pathway for synthesizing 2,3-disubstituted thiophenes. [, ]
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